![molecular formula C14H18BClO2 B12504384 2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto de éster borónico con aplicaciones significativas en la síntesis orgánica. Es conocido por su papel en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono en la química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano generalmente implica la reacción del ácido 2-(2-Clorofenil)etenilborónico con pinacol en presencia de un agente deshidratante. La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y la interferencia de la humedad. Las condiciones de reacción a menudo incluyen:
Disolvente: Tetrahidrofurano (THF) o diclorometano (DCM)
Temperatura: Temperatura ambiente a reflujo
Catalizador: Catalizadores a base de paladio para reacciones de acoplamiento
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Reactores a granel: Reactores a gran escala con control preciso de temperatura y presión
Purificación: Cristalización o cromatografía para lograr alta pureza
Control de calidad: Pruebas rigurosas para asegurar la consistencia y la pureza
Análisis De Reacciones Químicas
Tipos de reacciones
2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a alcoholes o cetonas correspondientes
Reducción: Formación de alcanos o alquenos
Sustitución: Intercambio de halógenos o sustitución nucleofílica
Reactivos y condiciones comunes
Oxidación: Uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C)
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas
Productos principales
Oxidación: Formación de 2-(2-Clorofenil)etanol
Reducción: Formación de 2-(2-Clorofenil)etano
Sustitución: Formación de diversos derivados sustituidos según el nucleófilo utilizado
Aplicaciones Científicas De Investigación
2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura para sintetizar moléculas orgánicas complejas
Biología: Utilizado en la síntesis de compuestos biológicamente activos y productos farmacéuticos
Medicina: Implicado en el desarrollo de candidatos a fármacos y agentes terapéuticos
Industria: Aplicado en la producción de materiales avanzados y polímeros
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su papel como éster borónico en reacciones de acoplamiento cruzado. El mecanismo implica:
Activación: Formación de un complejo boronato con un catalizador de paladio
Transmetalación: Transferencia del grupo orgánico desde el boro al paladio
Eliminación reductora: Formación del enlace carbono-carbono y regeneración del catalizador
Comparación Con Compuestos Similares
Compuestos similares
- Ácido fenilborónico
- Ácido vinilborónico
- 4,4,5,5-Tetrametil-2-(2-feniletenil)-1,3,2-dioxaborolano
Unicidad
2-[2-(2-Clorofenil)etenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su estructura específica, que confiere reactividad y selectividad distintas en las reacciones de acoplamiento cruzado. Su grupo clorofenilo mejora su utilidad en la síntesis de compuestos aromáticos clorados, que son valiosos en productos farmacéuticos y agroquímicos.
Propiedades
Fórmula molecular |
C14H18BClO2 |
|---|---|
Peso molecular |
264.56 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3 |
Clave InChI |
LSWXAAQYYFRGPI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

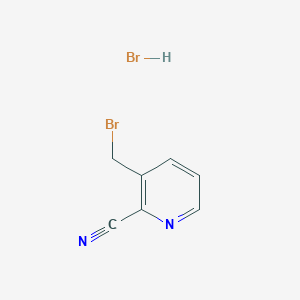
![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)
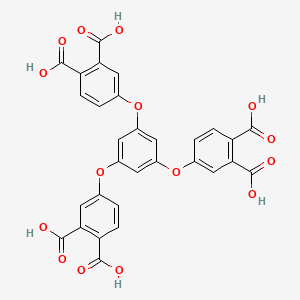
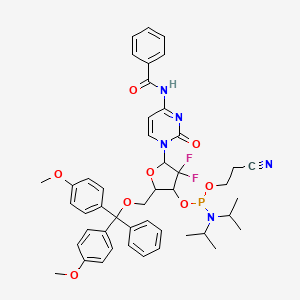
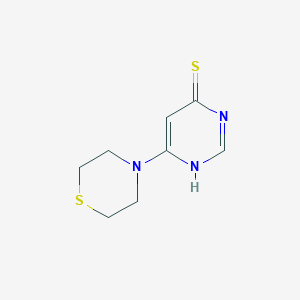
![2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504347.png)

![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-methyl-3-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12504364.png)
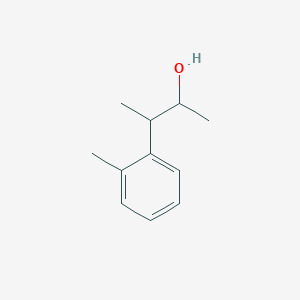
![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)
